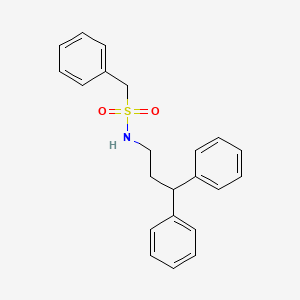![molecular formula C9H12ClNO2S B7459714 N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)
N-[(2-chlorophenyl)methyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]ethanesulfonamide, also known as Tolylsulfonylmethylisothiourea, is a chemical compound with a molecular formula of C9H10ClNO2S. It is a white crystalline powder that is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of medicine and research.
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]ethanesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and tyrosinase. This inhibition can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]ethanesulfonamide has been found to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and pain. It has also been found to have anti-tumor properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)methyl]ethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-chlorophenyl)methyl]ethanesulfonamide. One area of research is the study of its potential as a treatment for cancer. Another area of research is the study of its effects on the immune system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and research.
In conclusion, N-[(2-chlorophenyl)methyl]ethanesulfonamide is a valuable compound in scientific research. Its synthesis method is efficient and reliable, and it has various biochemical and physiological effects on the body. Its potential applications in medicine and research make it an important area of study for future research.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)methyl]ethanesulfonamide involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide. The resulting product is then treated with chloroacetic acid to form the final product. This method has been widely used in the production of N-[(2-chlorophenyl)methyl]ethanesulfonamide and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]ethanesulfonamide has been extensively studied for its scientific research applications. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of medicine and research. It has been used in the study of the nervous system, cardiovascular system, and immune system.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-14(12,13)11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSEZRCSYTWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)


![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)